![molecular formula C14H16ClNO B1283135 [2-(Benzyloxy)phenyl]methanamine hydrochloride CAS No. 76813-80-4](/img/structure/B1283135.png)
[2-(Benzyloxy)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Benzyloxy)phenyl]methanamine hydrochloride” is a synthetic compound with the molecular formula C14H16ClNO . It is commonly used as a reagent in scientific research.
Molecular Structure Analysis
The molecular weight of “this compound” is 249.74 g/mol. The InChI code for this compound is 1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 249.74 g/mol. The InChI code for this compound is 1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .Applications De Recherche Scientifique
Catalytic Applications in Chemistry
- [2-(Benzyloxy)phenyl]methanamine hydrochloride has been used in the synthesis of palladacycles, which have shown promising applications in catalysis. For instance, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds have demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for their photocytotoxic properties. These complexes show unprecedented photocytotoxicity in red light to various cell lines and have been used for cellular imaging (Basu et al., 2014).
Synthesis of Urea and Thiourea Derivatives
- Benzyloxyamines, which include this compound, have been prepared for conversion into urea and thiourea derivatives. These compounds have shown potential in the field of bacteriostats (Mckay et al., 1960).
Development of Antimicrobial Compounds
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown a variable degree of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Use in Metal Complex Synthesis
- Compounds like N-(2(diphenylphosphino) benzylidene) (phenyl) methanamine have been used to synthesize new palladium(II) and platinum(II) metal complexes. These complexes have been tested as potential catalysts in reactions like Heck and Suzuki cross-coupling (Chiririwa et al., 2013).
Mécanisme D'action
Mode of Action
[2-(Benzyloxy)phenyl]methanamine hydrochloride interacts with CARM1, inhibiting its function . The compound has been shown to display remarkable potency and selectivity for CARM1 . .
Biochemical Pathways
The inhibition of CARM1 by this compound affects the methylation of arginine residues on histones and other proteins, which can influence gene expression and other cellular processes . The downstream effects of these changes can include the suppression of cell proliferation, particularly in cancer cells .
Result of Action
The inhibition of CARM1 by this compound can lead to notable antiproliferative effects against certain cell lines, such as melanoma . This suggests that the compound could potentially be used as an anticancer agent .
Analyse Biochimique
Biochemical Properties
[2-(Benzyloxy)phenyl]methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the formation of oximes and hydrazones
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the expression of certain genes and alter metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and other cellular functions. The compound’s ability to form stable complexes with certain proteins is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective use in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Propriétés
IUPAC Name |
(2-phenylmethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBRTIIDPUUXJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76813-80-4 |
Source


|
| Record name | [2-(benzyloxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


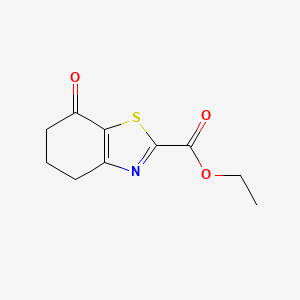

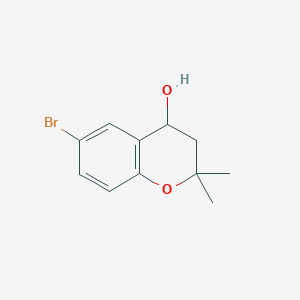
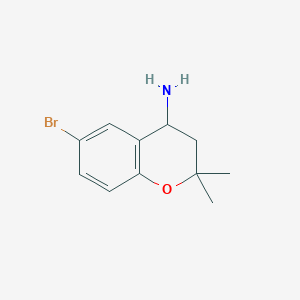
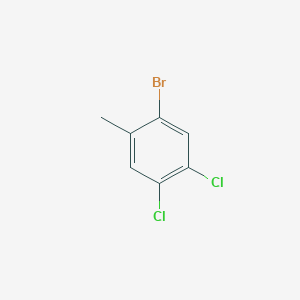
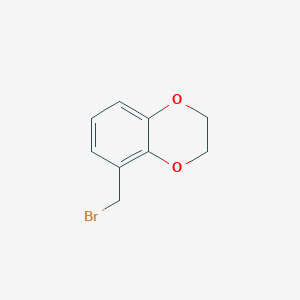
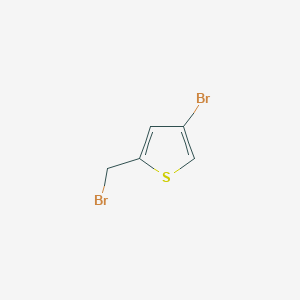

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
